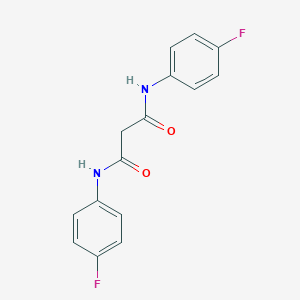

N,N'-bis(4-fluorophenyl)propanediamide

Descripción general

Descripción

Synthesis Analysis

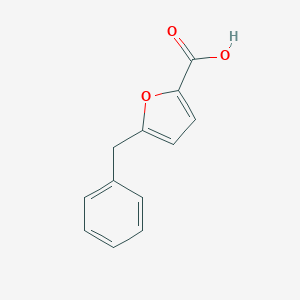

While the exact synthesis process for N,N’-bis(4-fluorophenyl)propanediamide is not explicitly mentioned in the sources, there are related compounds that have been synthesized through various methods. For instance, a symmetric derivative of thiocarbohydrazide was synthesized by reacting thiocarbohydrazide with double equivalent amount p- fluoro benzaldehyde in ethanol medium at refluxing conditions . Another study mentioned the synthesis of new polyfluorinated 4-thiazolidinones and 1,4-bis (4-thiazolidinone)phenylenes from a one-pot three-component reaction of fluorinated aniline, mono- and dialdehyde and thioglycolic acid followed by fluorination with trifluoroacetamide and 4-fluorobenzaldehyde .Aplicaciones Científicas De Investigación

Synthesis and Polymer Applications

Synthesis and Properties of Sulfonated Block Copolymers :A study focused on synthesizing sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, utilizing Bis(4-fluorophenyl)sulfone for hydrophobic and hydrophilic block creation. These copolymers exhibited promising properties for fuel-cell applications, demonstrating significant proton conductivity and mechanical strength, potentially surpassing those of perfluorinated ionomer membranes like Nafion (Bae, Miyatake, & Watanabe, 2009).

Fluorescent DNA Binders

Bis-4-aminobenzamidines as Fluorogenic DNA Binders :Research on N(1),N(3)-Bis(4-amidinophenyl)propane-1,3-diamine (BAPPA) discovered its significant increase in emission fluorescence upon binding to specific A/T DNA sites. BAPPA's structural characteristics allow for easy introduction of functional groups, indicating its potential for applications in molecular biology and bioanalytics (Vázquez et al., 2010).

Environmental and Analytical Chemistry

Degradation Product Analysis :A study presented a methodology for separating flunarizine hydrochloride and its degradation products using micellar or microemulsion liquid chromatography, demonstrating the capability of these techniques in analyzing complex pharmaceutical compounds and their degradation pathways (El-Sherbiny et al., 2005).

Advanced Synthesis for Pharmaceuticals

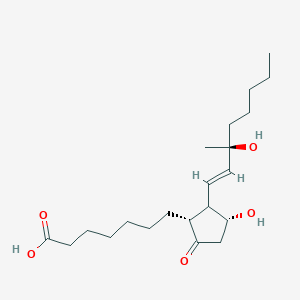

Synthesis of Neuroleptic Agents :Fluspirilen and Penfluridol, neuroleptic agents containing a 4,4-bis(p-fluorophenyl)butyl group, were synthesized via a key intermediate prepared from 4,4′-difluorobenzophenone, employing rhodium-catalyzed hydroformylation. This process underscores the importance of advanced synthesis techniques in developing pharmaceuticals (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

Anion Recognition and Environmental Applications

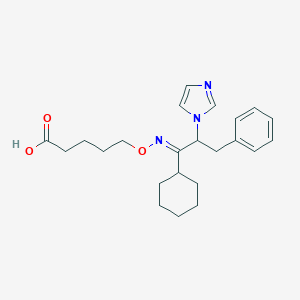

Anion Recognition by N,N′-diarylalkanediamides :Research into N,N′-diarylalkanediamides from aliphatic dicarboxylic acids and 4-nitroaniline, specifically N,N′-bis(4-nitrophenyl)butanediamide, explored their anion binding capabilities. This study contributes to the understanding of selective fluoride recognition, highlighting potential applications in environmental monitoring and remediation (Wagner-Wysiecka & Łukasik, 2012).

Biodegradation and Polymer Research

Bioremediation of Environmental Pollutants :A study on the bioremediation capabilities of laccase from Fusarium incarnatum UC-14 in degrading Bisphenol A using a reverse micelles system demonstrated a significant reduction of this environmental pollutant. This research suggests the potential of enzyme-based systems for the bioremediation of hydrophobic phenolic pollutants (Chhaya & Gupte, 2013).

Propiedades

IUPAC Name |

N,N'-bis(4-fluorophenyl)propanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2N2O2/c16-10-1-5-12(6-2-10)18-14(20)9-15(21)19-13-7-3-11(17)4-8-13/h1-8H,9H2,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPIXCWMIRALHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

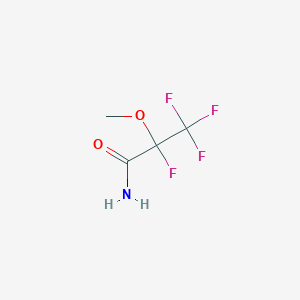

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333046 | |

| Record name | N,N'-bis(4-fluorophenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49673865 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

1677-29-8 | |

| Record name | N,N'-bis(4-fluorophenyl)propanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.